![molecular formula C18H15FN2O3S B12586145 N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide CAS No. 648899-29-0](/img/structure/B12586145.png)
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a naphthalene ring substituted with a fluorophenylsulfamoyl group and an acetamide group, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide typically involves multi-step organic reactions. One common method includes the sulfonation of a naphthalene derivative followed by the introduction of a fluorophenyl group. The final step involves the acetamidation of the intermediate compound. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism by which N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide
- N-{5-[(4-Chlorophenyl)sulfamoyl]naphthalen-1-yl}acetamide
- N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide
Uniqueness
N-{5-[(4-Fluorophenyl)sulfamoyl]naphthalen-1-yl}acetamide stands out due to the presence of the fluorophenyl group, which can enhance its binding affinity and stability compared to other similar compounds. This unique feature makes it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
648899-29-0 |
|---|---|
Formule moléculaire |
C18H15FN2O3S |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[5-[(4-fluorophenyl)sulfamoyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H15FN2O3S/c1-12(22)20-17-6-2-5-16-15(17)4-3-7-18(16)25(23,24)21-14-10-8-13(19)9-11-14/h2-11,21H,1H3,(H,20,22) |
Clé InChI |
YAUXDQVFODZRBW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



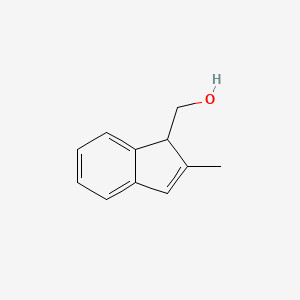
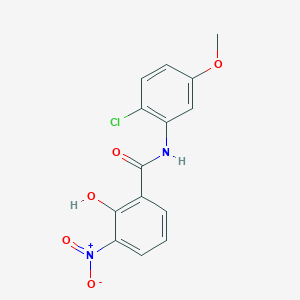
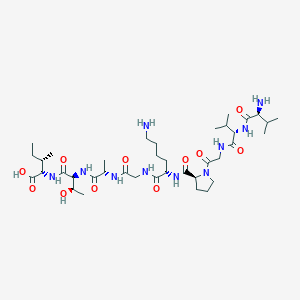
![2(1H)-Pyrimidinone, 4-azido-6-[4-(methylthio)phenyl]-1-phenyl-](/img/structure/B12586091.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(cyclopropylmethyl)-](/img/structure/B12586093.png)
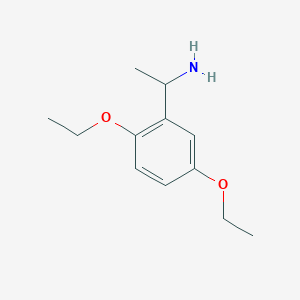
![N-(3-Chloroisoquinolin-5-yl)-N'-[2-(3,4-dichlorophenyl)ethyl]urea](/img/structure/B12586108.png)

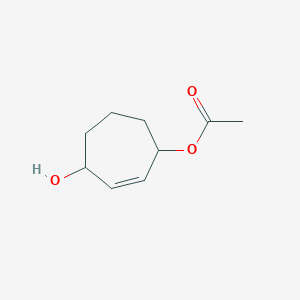
![2-Azaspiro[4.5]decan-3-one, 2-(1,1-dimethylethyl)-](/img/structure/B12586125.png)
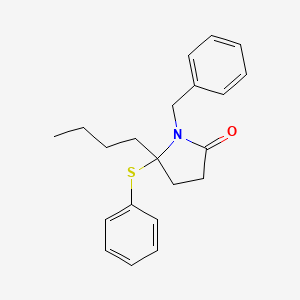
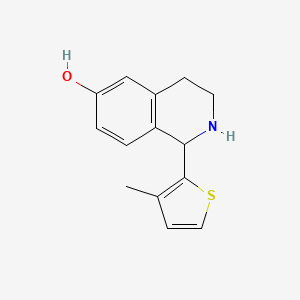
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
